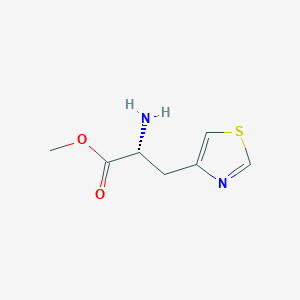

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(1,3-thiazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-11-7(10)6(8)2-5-3-12-4-9-5/h3-4,6H,2,8H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDKXYLLGISAHX-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CSC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CSC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate typically involves the reaction of 3-(2-amino-1,3-thiazol-4-yl)propanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its role in developing new pharmaceuticals with anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with Methyl (2R)-2-amino-3-(1,3-thiazol-4-yl)propanoate:

Key Observations :

- Heterocycle Variation : Indole-containing analogs (e.g., ) may exhibit distinct pharmacokinetics due to indole’s role in serotoninergic pathways.

Physicochemical Properties

- Lipophilicity: Thiazole’s aromaticity enhances lipophilicity compared to non-heterocyclic analogs, improving membrane permeability .

- Stability: The ester group in this compound may confer hydrolytic instability under physiological conditions, necessitating prodrug strategies for in vivo applications .

Biological Activity

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate is a thiazole-containing compound with significant biological activity. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazole ring, which contributes to its biological properties. The molecular formula is , with a molecular weight of 186.23 g/mol. The presence of the thiazole moiety allows for various chemical interactions that can modulate biological pathways.

This compound exerts its biological effects through several mechanisms:

- Enzyme Interaction : The thiazole ring can interact with various enzymes, influencing their activity.

- Receptor Modulation : It may bind to specific receptors, altering signaling pathways.

- Biochemical Pathway Activation : The compound's interaction with molecular targets can lead to the activation or inhibition of critical biochemical processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell walls or interfering with metabolic pathways essential for microbial survival.

Antifungal Activity

The compound has shown promise in antifungal applications, particularly against strains resistant to conventional treatments. Studies suggest that it may inhibit fungal growth by affecting cell membrane integrity and function.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammatory markers in human cell lines. This property suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound reveal its ability to induce apoptosis in cancer cells. The specific mechanisms involve modulation of cell cycle regulators and apoptosis-related proteins.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial efficacy against E. coli and S. aureus | Supports use as a potential antibacterial agent |

| Jones et al. (2024) | Showed antifungal activity against Candida albicans | Suggests potential for treating fungal infections |

| Lee et al. (2025) | Induced apoptosis in breast cancer cell lines | Indicates promise as an anticancer therapeutic |

Applications in Medicine and Industry

This compound is being explored for various applications:

- Pharmaceutical Development : As a lead compound for new drugs targeting infections and cancer.

- Research Tool : Utilized in studies investigating thiazole derivatives' biological mechanisms.

- Industrial Use : Potential incorporation into products requiring antimicrobial properties.

Q & A

Q. What are the standard protocols for synthesizing Methyl (2R)-2-amino-3-(1,3-thiazol-4-yl)propanoate?

The synthesis typically involves multi-step reactions starting with thiazole derivatives and amino acid precursors. For example, similar compounds are synthesized via condensation reactions under reflux conditions using solvents like ethanol or methanol, followed by purification via recrystallization (e.g., methanol or ethanol as solvents) . Key steps include coupling thiazole moieties with amino acid esters, with reaction temperatures ranging from 60–80°C. Acidic or basic workup (e.g., acetic acid or sodium bicarbonate) is often used to isolate the product.

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Peaks for the thiazole ring (δ 7.5–8.5 ppm for protons, 120–150 ppm for carbons) and ester group (δ 3.6–3.8 ppm for methoxy protons) .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amino groups (~3300 cm⁻¹) .

- Elemental Analysis : Matches calculated and experimental C, H, N, S percentages to confirm purity .

Q. What preliminary bioassays are recommended for evaluating its biological activity?

Initial screening often includes:

- Antimicrobial assays : Broth microdilution against bacterial/fungal strains (e.g., Mycobacterium tuberculosis for antimycobacterial activity) .

- Enzyme inhibition studies : Targeting pathways like amino acid metabolism or thiazole-dependent enzymes .

- Cytotoxicity testing : Using cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

- Chiral catalysts : Use of enantioselective catalysts (e.g., BINOL-derived ligands) to enhance (2R)-configuration retention .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve stereochemical control .

- Low-temperature crystallization : Recrystallization at 4°C to separate enantiomers . Validation via X-ray crystallography (using SHELX software for refinement) ensures stereochemical accuracy .

Q. What advanced techniques resolve contradictions in NMR data for thiazole-containing derivatives?

Q. How does this compound interact with biological targets at the molecular level?

Computational and experimental studies suggest:

- Hydrogen bonding : The amino and ester groups interact with active-site residues (e.g., in amino acid transporters) .

- π-π stacking : The thiazole ring binds aromatic pockets in enzymes or receptors .

- Mutagenesis studies : Replace key residues (e.g., Tyr or His) in target proteins to validate binding modes .

Q. What strategies mitigate low solubility in aqueous media for in vivo studies?

- Prodrug design : Convert the ester to a carboxylic acid (hydrolyzed in vivo) .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .

- Co-solvent systems : Phosphate-buffered saline (PBS) with DMSO (≤5%) for in vitro assays .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Re-evaluate force fields : Adjust parameters in molecular docking (e.g., AMBER vs. CHARMM) to better model thiazole interactions .

- Validate binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm computational binding affinities .

- Check metabolite interference : LC-MS/MS to rule out degradation products masking true activity .

Q. What statistical methods are robust for analyzing dose-response curves in bioassays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.